molecular formula C15H14N4O2S2 B5953418 N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5953418
M. Wt: 346.4 g/mol
InChI Key: PYCFDLXEZWTWPR-UHFFFAOYSA-N
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Description

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures, such as 4-methyl-2-pyrimidinamine.

Uniqueness

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of benzothiazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-8-3-4-10-11(5-8)23-15(17-10)19-13(21)7-22-14-16-9(2)6-12(20)18-14/h3-6H,7H2,1-2H3,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFDLXEZWTWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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